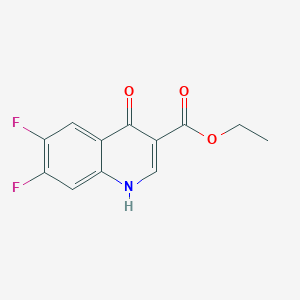

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Overview

Description

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family. It is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound is further modified with ethyl, difluoro, and carboxylate groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate quinoline derivatives with ethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate as the ethylating agent in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction results in the formation of hydroxylated derivatives .

Scientific Research Applications

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Uniqueness

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoro groups enhances its stability and reactivity compared to other quinoline derivatives .

Biological Activity

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including synthesis methods, activity against various pathogens, and cytotoxicity against cancer cell lines.

- Molecular Formula : C12H9F2NO3

- Molecular Weight : 251.20 g/mol

- CAS Number : 121873-01-6

- Melting Point : 322–323 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce fluorine atoms at the 6 and 7 positions of the quinoline ring. The synthesis can be achieved through various methods including condensation reactions and cyclization processes using appropriate starting materials.

Antimicrobial Activity

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Minimum Inhibitory Concentration (MIC) Values :

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Bacillus subtilis | 4.6 |

These results suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have demonstrated that ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives exhibit cytotoxic effects against several cancer cell lines. The compound's efficacy was tested on cell lines such as DU145 (prostate cancer), A549 (lung cancer), SKOV3 (ovarian cancer), and MCF7 (breast cancer).

Cytotoxicity Results :

| Cell Line | IC50 (µM) |

|---|---|

| DU145 | 12.5 |

| A549 | 15.0 |

| SKOV3 | 10.0 |

| MCF7 | 18.5 |

The IC50 values indicate that the compound has promising anticancer activity, with lower values suggesting higher potency against certain cancer types.

The biological activity of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives is attributed to their ability to interfere with cellular processes such as DNA replication and repair mechanisms in cancer cells. Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in PubMed evaluated various derivatives of quinoline compounds for their antimicrobial properties. Ethyl 6,7-difluoro derivatives showed significant inhibition against both bacterial and fungal strains with promising MIC values indicating potential applications in treating infections caused by resistant pathogens . -

Cytotoxicity Assessment :

Research conducted on the cytotoxic effects of this compound revealed that it effectively reduced cell viability in multiple cancer cell lines. The study highlighted the compound's mechanism involving apoptosis induction in tumor cells .

Properties

IUPAC Name |

ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQWGRDZOWBHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesized according to the research?

A1: The research describes the synthesis of this compound through a desamination reaction. Treating ethyl 1-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with α-dicarbonyl compounds like glyoxal, glyoxylic acid, or ethyl pyruvate leads to the formation of this compound []. This suggests that the α-dicarbonyl compounds play a crucial role in removing the amino group from the starting material, leading to the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.